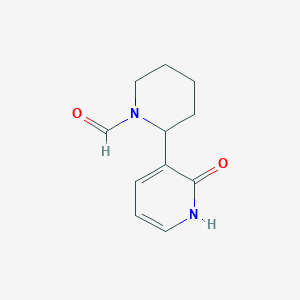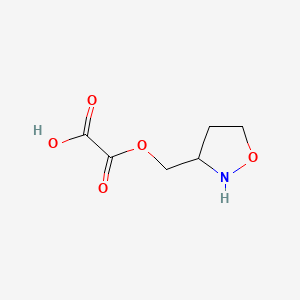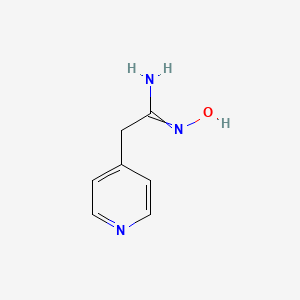
N-(4-Nitro-1-naphthyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitro-1-naphthyl)benzamide is an organic compound with the molecular formula C17H12N2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-nitro-1-naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Nitro-1-naphthyl)benzamide can be synthesized through the condensation reaction between 4-nitro-1-naphthylamine and benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Ultrasonic irradiation and the use of solid acid catalysts have been reported to enhance the efficiency of benzamide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitro-1-naphthyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is N-(4-amino-1-naphthyl)benzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Aplicaciones Científicas De Investigación
N-(4-Nitro-1-naphthyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(4-Nitro-1-naphthyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Nitrobenzyl)benzamide
- N-(4-Nitrophenyl)benzamide
- N-(4-Nitro-2-naphthyl)benzamide
Uniqueness
N-(4-Nitro-1-naphthyl)benzamide is unique due to the presence of the 4-nitro-1-naphthyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the specific positioning of the nitro group on the naphthyl ring .
Propiedades
Fórmula molecular |
C17H12N2O3 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
N-(4-nitronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H12N2O3/c20-17(12-6-2-1-3-7-12)18-15-10-11-16(19(21)22)14-9-5-4-8-13(14)15/h1-11H,(H,18,20) |
Clave InChI |
UQPBKBFGBZCEON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium](/img/structure/B11824042.png)





![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)





![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)

